molecular formula C9H13N3O2 B1444955 4-[(Dimethylamino)methyl]-2-nitroaniline CAS No. 1249667-42-2

4-[(Dimethylamino)methyl]-2-nitroaniline

Cat. No.: B1444955
CAS No.: 1249667-42-2
M. Wt: 195.22 g/mol
InChI Key: ZVIOAVVHBYSARU-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-2-nitroaniline is an organic compound with a complex structure that includes a dimethylamino group, a nitro group, and an aniline base

Scientific Research Applications

4-[(Dimethylamino)methyl]-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “4-[(Dimethylamino)methyl]-2-nitroaniline” in chemical reactions would depend on the specific reaction conditions and the other reactants involved .

Safety and Hazards

The safety and hazards of “4-[(Dimethylamino)methyl]-2-nitroaniline” would depend on its specific physical and chemical properties . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future directions for research on “4-[(Dimethylamino)methyl]-2-nitroaniline” would likely depend on its properties and potential applications . For example, if it has interesting optical or electronic properties, it could be studied for use in devices such as sensors or light-emitting diodes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)methyl]-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of aniline derivatives followed by the introduction of the dimethylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

    Oxidation: Products may include nitroso derivatives or further oxidized compounds.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted aniline derivatives can be formed depending on the reactants used.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A similar compound with a pyridine base, known for its use as a nucleophilic catalyst.

    4-[(Dimethylamino)methyl]aniline: Lacks the nitro group but shares the dimethylamino and aniline structure.

Uniqueness

4-[(Dimethylamino)methyl]-2-nitroaniline is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct chemical reactivity and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-11(2)6-7-3-4-8(10)9(5-7)12(13)14/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIOAVVHBYSARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of dimethylamine (4.0 mL, 2 M, 8.0 mmol) in MeOH (4 mL) was added Ti(OiPr)4 (1.15 g, 4 mmol) and the solution was stirred at room temperature for 15 minutes Then 4-amino-3-nitro-benzaldehyde (160 g, 1.0 mmol) in MeOH (2 mL) was added and the solution was stirred at room temperature overnight. Then NaBH4 (78 g, 2 mmol) was added and the solution was stirred at room temperature for 1 hour. LCMS showed major product peak. The solution was diluted with EtOAc (60 mL) and washed with water (2×100 mL) and brine (50 mL), dried over anhydrous Na2SO4. The solution was evaporated to dryness and 130 mg of crude product was collected, which was used for the next step without further purification, 1H NMR (400 MHz, DMSO-d6) δ 7.82 (s, 1H), 7.35 (br s, 2H), 7.31 (dd, 1H), 6.97 (d, 1H), 3.26 (s, 2H), 2.12 (s, 6H).
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.15 g
Type
catalyst
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
78 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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